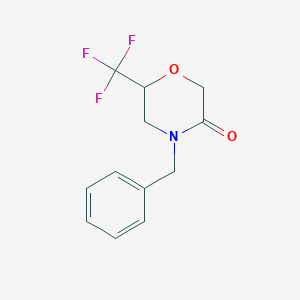

N-benzyl-2-trifluoromethylmorpholin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-trifluoromethylmorpholin-5-one, also known as BTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of morpholinones, which are cyclic amides. BTM has a unique chemical structure that makes it a useful compound for research purposes.

Scientific Research Applications

Benzylation of Alcohols

A study by Poon and Dudley (2006) explored the benzylation of alcohols using a pyridinium salt, which may involve compounds structurally similar to N-benzyl-2-trifluoromethylmorpholin-5-one. They found that this method efficiently converts alcohols into benzyl ethers (Poon & Dudley, 2006).

Synthesis of Organic Salts

In 2009, Àrvai et al. described the synthesis of various salts using N-benzyl trifluoromethanesulfonimide (related to N-benzyl-2-trifluoromethylmorpholin-5-one), indicating its potential in creating a wide range of metallic or organic cation-associated salts. These salts have potential applications in batteries, fuel cells, ionic liquids, and as Lewis acids (Àrvai et al., 2009).

Nucleophilic Trifluoromethylation Reactions

Kim and Shreeve (2004) conducted research on nucleophilic trifluoromethylation reactions, using ionic liquids as reaction media. They found that morpholinium-based ionic liquids, structurally similar to N-benzyl-2-trifluoromethylmorpholin-5-one, were efficient solvent systems for these reactions (Kim & Shreeve, 2004).

Synthesis of Benzyl Ethers and Esters

Another study by López and Dudley (2008) focused on a revised benzyl transfer protocol using 2-benzyloxypyridine, which might involve similar reactivity patterns to N-benzyl-2-trifluoromethylmorpholin-5-one, for synthesizing benzyl ethers and esters (López & Dudley, 2008).

Synthesis of High Electron Mobility Semiconductors

In the field of materials science, See et al. (2008) synthesized N,N′-substituted naphthalene tetracarboxylic diimides with high electron mobility. The use of perfluoroalkyl-benzyl N,N′ substituents, akin to the structure of N-benzyl-2-trifluoromethylmorpholin-5-one, demonstrates the compound's potential in developing advanced electronic materials (See et al., 2008).

properties

IUPAC Name |

4-benzyl-6-(trifluoromethyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-16(11(17)8-18-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVUITXBTLYTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1CC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-trifluoromethylmorpholin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)